NOTUM Inhibition – Extrapolated Potency Window from 2‑Phenoxyacetamide Scaffold SAR (Class‑Level Inference)
The unsubstituted 2‑phenoxyacetamide core inhibits NOTUM with an IC₅₀ of 33 μM. Adding a 2‑methyl substituent (the motif present in the target compound) maintains activity in the same assay format [1]. While no direct IC₅₀ measurement exists for the target, its 2‑methylphenoxy core predicts baseline NOTUM inhibitory activity, and the (4‑hydroxyoxan‑4‑yl)methyl amide side chain may further modulate potency compared to simple pyridinyl or isoquinolinyl analogs (e.g., N‑(isoquinolin‑6‑yl)‑2‑(o‑tolyloxy)acetamide, which showed >10‑fold lower IC₅₀ than the parent core in extended SAR studies) [1].
| Evidence Dimension | In vitro NOTUM enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined (predicted IC₅₀ between 1–100 μM based on nearest SAR neighbors) |
| Comparator Or Baseline | 2‑phenoxyacetamide (IC₅₀ = 33 μM); N‑(isoquinolin‑6‑yl)‑2‑(o‑tolyloxy)acetamide (IC₅₀ < 10 μM) |
| Quantified Difference | Unknown for target; comparator improvement from 33 μM to <10 μM demonstrates SAR sensitivity at the amide position |
| Conditions | Recombinant human NOTUM enzyme, fluorescence‑based activity assay |
Why This Matters
For users selecting NOTUM chemical probes, the target occupies a unique, unexplored SAR space linking a 2‑methylphenoxy core with an oxane‑containing amide tail; its activity cannot be inferred from existing analogs without experimental validation.
- [1] Atkinson, B.N.; Steadman, D.; Zhao, Y.; et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm 2019, 10, 1361–1369. View Source
